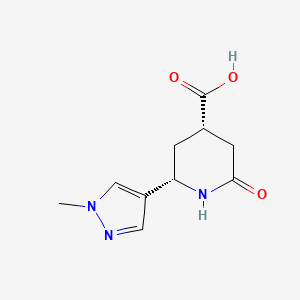

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Reactive Intermediates in Peptide Synthesis The first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones, derived from urethane-protected amino acids, provide insight into the reactive intermediates in peptide synthesis. These compounds, related to the (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid, showcase the involvement of the O(2) lone pair in the electron delocalization of the CN π-system, suggesting significant roles in synthetic chemistry and peptide assembly processes (Crisma et al., 1997).

Synthesis of Novel Annelated 2-Oxopiperazines The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides results in previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates. This research underlines the synthetic versatility of oxopiperidine derivatives in creating new heterocyclic systems with potential applications in drug discovery and materials science (Svetlana et al., 2015).

Assay in Fermentations of Penicillium Chrysogenum 6-Oxopiperidine-2-carboxylic acid was assayed in fermentations of Penicillium chrysogenum PQ-96, indicating its accumulation during penicillin G biosynthesis. This highlights the compound's role in biosynthetic pathways, suggesting a broader implication in studying and harnessing microbial production processes for pharmaceuticals (Kurz↦kowski et al., 1990).

X-Ray Powder Diffraction Data The X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulant apixaban, underscores the importance of oxopiperidine derivatives in the development of clinically significant compounds (Qing Wang et al., 2017).

Synthesis and Antimicrobial Activity The synthesis of new pyridine derivatives, utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, results in compounds with variable and modest antimicrobial activity. This exploration into the antimicrobial potential of pyridine derivatives, including those structurally related to (2S,4S)-2-(1-Methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid, provides a foundation for future drug development efforts (Patel et al., 2011).

Propiedades

IUPAC Name |

(2S,4S)-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-13-5-7(4-11-13)8-2-6(10(15)16)3-9(14)12-8/h4-6,8H,2-3H2,1H3,(H,12,14)(H,15,16)/t6-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUFJSJVQLIUKW-XPUUQOCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(CC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@@H]2C[C@@H](CC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)

![N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2798506.png)

![N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-3-methylbenzamide](/img/structure/B2798508.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2798513.png)

![(E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798517.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2798519.png)

![Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2798520.png)